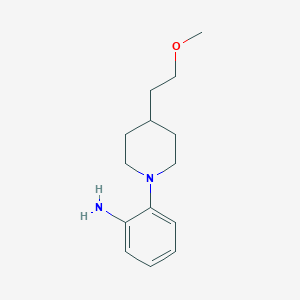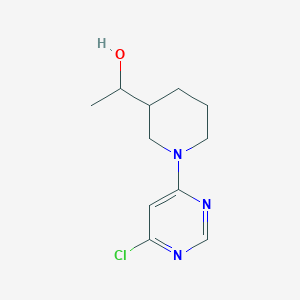
3-(4-Cyclobutylpiperazin-1-yl)-3-oxopropanenitrile
Übersicht
Beschreibung
3-(4-Cyclobutylpiperazin-1-yl)-3-oxopropanenitrile, also known as CBPN, is an organic compound that has been studied for its potential applications in various scientific research fields. It is a cyclic secondary amide molecule with a molecular weight of 203.26 g/mol. CBPN has been found to have a wide range of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Drug Metabolism and Cytochrome P450 Inhibitors
One significant area of research involving similar compounds is the study of cytochrome P450 (CYP) enzymes, which play a crucial role in drug metabolism. Compounds like 3-(4-Cyclobutylpiperazin-1-yl)-3-oxopropanenitrile could theoretically be involved in the inhibition or modulation of these enzymes, affecting the metabolism of other drugs and potentially leading to new ways to manage drug-drug interactions or enhance the bioavailability of certain medications (Khojasteh et al., 2011).
Microwave-Assisted Cycloaddition Reactions
The synthesis of heterocycles, such as 1,3-dipolar cycloaddition reactions facilitated by microwave irradiation, is another area of interest. This method offers an eco-friendly approach to constructing five-membered heterocycles, a class to which compounds like 3-(4-Cyclobutylpiperazin-1-yl)-3-oxopropanenitrile belong. Such reactions are valued for their efficiency, reduced reaction times, and enhanced yields, providing a sustainable pathway for synthesizing complex organic molecules (Piñeiro & Melo, 2009).
Phenylpiperazine Derivatives in Medicinal Chemistry
Research on phenylpiperazine derivatives, a group to which 3-(4-Cyclobutylpiperazin-1-yl)-3-oxopropanenitrile is structurally related, has shown their versatility in drug development, particularly for CNS disorders. The exploration of new therapeutic fields for these compounds suggests their potential beyond currently recognized applications, indicating a path for future research in expanding their utility across various medical domains (Maia et al., 2012).
Molecular Interaction Studies
Compounds like 3-(4-Cyclobutylpiperazin-1-yl)-3-oxopropanenitrile can also be instrumental in studying molecular interactions, such as those between drugs and DNA. For example, Hoechst 33258 and its analogs, which have structural similarities to 3-(4-Cyclobutylpiperazin-1-yl)-3-oxopropanenitrile, bind to the minor groove of DNA, providing insights into the molecular basis of sequence recognition and binding. This research aids in the design of new drugs and understanding their mechanisms of action at the molecular level (Issar & Kakkar, 2013).
Eigenschaften
IUPAC Name |
3-(4-cyclobutylpiperazin-1-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c12-5-4-11(15)14-8-6-13(7-9-14)10-2-1-3-10/h10H,1-4,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPOLJKABUVDFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



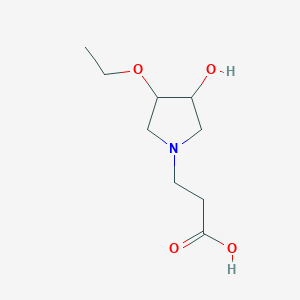
![2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine](/img/structure/B1477696.png)
![3-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477698.png)

![3-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-one](/img/structure/B1477701.png)
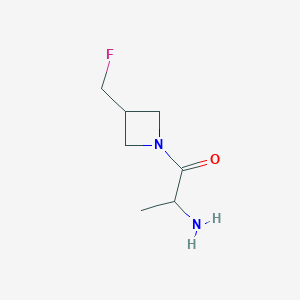
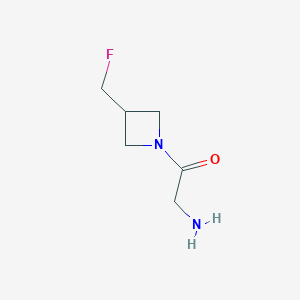


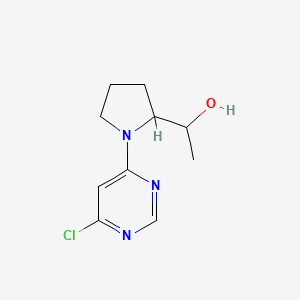

![7-chloro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboximidamide](/img/structure/B1477712.png)
